molecular formula C22H12ClNO2S B2633519 6-chloro-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one CAS No. 443907-84-4

6-chloro-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one

Cat. No.: B2633519
CAS No.: 443907-84-4
M. Wt: 389.85
InChI Key: XEIFFCRCCCSPQR-UHFFFAOYSA-N
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Description

6-chloro-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a complex organic compound that features a unique combination of a chromenone core, a thiazole ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with a thioamide under basic conditions.

    Coupling with Naphthalene: The naphthalene moiety is introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of naphthalene.

    Formation of the Chromenone Core: The chromenone core is synthesized through a cyclization reaction of a suitable precursor, often involving an intramolecular aldol condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule, particularly on the thiazole and chromenone rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-chloro-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Biological Research: The compound is used as a probe to study various biological processes, including enzyme activity and protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-[4-(phenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
  • 6-chloro-3-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one
  • 6-chloro-3-[4-(quinolin-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one

Uniqueness

6-chloro-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness can enhance its binding affinity to certain molecular targets and improve its performance in electronic applications compared to similar compounds.

Properties

IUPAC Name

6-chloro-3-(4-naphthalen-2-yl-1,3-thiazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12ClNO2S/c23-17-7-8-20-16(10-17)11-18(22(25)26-20)21-24-19(12-27-21)15-6-5-13-3-1-2-4-14(13)9-15/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIFFCRCCCSPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C4=CC5=C(C=CC(=C5)Cl)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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